4-Fluoro-2-(methoxymethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

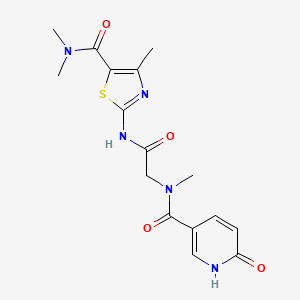

4-Fluoro-2-(methoxymethyl)phenol is a chemical compound with the CAS Number: 2222511-96-6 . It has a molecular weight of 156.16 and its IUPAC name is 4-fluoro-2-(methoxymethyl)phenol . It is a solid or liquid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Fluoro-2-(methoxymethyl)phenol is1S/C8H9FO2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5H2,1H3 . The 3D structure of the molecule can be viewed using Java or Javascript . Physical And Chemical Properties Analysis

4-Fluoro-2-(methoxymethyl)phenol has a molecular weight of 156.16 . It is a solid or liquid at room temperature . The refractive index isn20/D 1.517 (lit.), the boiling point is 195 °C (lit.), and the density is 1.247 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Metalation and Electrophilic Substitution : 4-Fluoro-2-(methoxymethyl)phenol, protected as O-Methoxymethyl (MOM), is used in site-selective metalation reactions, leading to further electrophilic substitution. This process demonstrates the ambivalent reactivity of isomers, as the deprotonation can occur adjacent to different groups based on the reagents used, such as butyllithium or a mixture of butyllithium and K tert-butoxide (Marzi, Mongin, Spitaleri, & Schlosser, 2001).

Synthesis of Hydroindolenones and Hydroquinolenones : This compound plays a role in the synthesis of hydroindolenones and hydroquinolenones. Through oxidation and intramolecular conjugate addition of corresponding 4-substituted open-chain phenolds, methoxy or fluoro hydroindolenones, and hydroquinolenones can be obtained (Karam, Martin, Jouannetaud, & Jacquesy, 1999).

Development of Fluoroionophores : Diamine-salicylaldehyde derivatives, including 4-Fluoro-2-(methoxymethyl)phenol, have been used to create fluoroionophores. These fluoroionophores exhibit spectral diversity and can selectively chelate metal cations, such as Zn+2, in various solutions. This application is crucial in the identification and analysis of metal cations (Hong, Lin, Hsieh, & Chang, 2012).

Catalytic Oxidative Demethylation : The compound is used in the study of the catalytic mechanism for oxidative demethylation by vanillyl-alcohol oxidase. The process involves the reduction of flavin, formation of a stable spectral intermediate, and the rate of flavin reduction being integral to turnover (Fraaije & van Berkel, 1997).

Transformations in Methanogenic Conditions : 4-Fluoro-2-(methoxymethyl)phenol, along with other phenols, undergoes transformations such as carboxylation and dehydroxylation in specific methanogenic conditions. This research reveals its susceptibility to metabolic processes in certain microbial environments (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Synthesis of Photoluminescent Materials : The enzymatic oxidative polymerization of 4-Fluoro-2-(methoxymethyl)phenol, using laccase, results in the formation of novel materials with fluorescence properties. These materials show potential in photoluminescence applications (López, Alonso-Omlin, Hernández-Alcántara, Bárzana, & Gimeno, 2014).

Safety and Hazards

4-Fluoro-2-(methoxymethyl)phenol is considered hazardous. It has the signal word ‘Warning’ and hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mécanisme D'action

Target of Action

It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The role of 4-Fluoro-2-(methoxymethyl)phenol in this reaction could be as a boron reagent .

Mode of Action

In the context of the suzuki–miyaura coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound is used in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds .

Result of Action

As a potential reagent in the suzuki–miyaura coupling reaction , it may contribute to the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

It is known that the suzuki–miyaura coupling reaction, in which this compound may be used, is characterized by exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

4-fluoro-2-(methoxymethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFKMOIJSHBOLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)

![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)

![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)

![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)

![8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2362638.png)

![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)